2-Difluoromethyl-3,6-dimethylanisole

Descripción

IUPAC Nomenclature and Systematic Identification

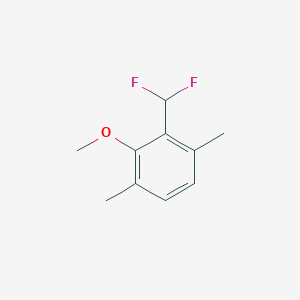

The systematic naming of 2-difluoromethyl-3,6-dimethylanisole follows IUPAC guidelines for substituted aromatic compounds. The parent structure is a benzene ring substituted with a methoxy group (-OCH₃), two methyl groups (-CH₃), and a difluoromethyl group (-CF₂H). Numerical positioning assigns priority based on substituent functional hierarchy (methoxy > difluoromethyl > methyl). The IUPAC name is 2-(difluoromethyl)-3-methoxy-1,4-dimethylbenzene , reflecting the substituents at positions 1 (methyl), 2 (difluoromethyl), 3 (methoxy), and 4 (methyl) on the benzene ring.

Synonyms include This compound and 1803785-29-6 (CAS registry number). The SMILES notation CC1=C(C(=C(C=C1)C)OC)C(F)F provides a linear representation of the structure, emphasizing connectivity between the aromatic core and substituents.

| Property | Value |

|---|---|

| IUPAC Name | 2-(difluoromethyl)-3-methoxy-1,4-dimethylbenzene |

| CAS Registry Number | 1803785-29-6 |

| SMILES | CC1=C(C(=C(C=C1)C)OC)C(F)F |

| InChI Key | MIZVTYNHXNMBOY-UHFFFAOYSA-N |

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₂F₂O derives from a benzene ring (C₆H₆) modified by one methoxy (-OCH₃: +C, 3H, O), two methyl (-CH₃: +2C, 6H), and one difluoromethyl (-CF₂H: +C, F₂, H) groups. The molecular weight is 186.20 g/mol , calculated as follows:

- Carbon: 10 × 12.01 = 120.10 g/mol

- Hydrogen: 12 × 1.01 = 12.12 g/mol

- Fluorine: 2 × 19.00 = 38.00 g/mol

- Oxygen: 1 × 16.00 = 16.00 g/mol

Isotopic composition analysis reveals a monoisotopic mass of 186.0861 Da , with the most abundant isotope being carbon-12 (98.9%) and fluorine-19 (100%).

Stereoelectronic Effects of Difluoromethyl Substituent

The difluoromethyl (-CF₂H) group introduces stereoelectronic effects due to fluorine’s high electronegativity (3.98 Pauling scale) and the polarizable C–F bonds. Key effects include:

- Electron-Withdrawing Inductive Effect : The -CF₂H group withdraws electron density via σ-bond polarization, reducing aromatic ring electron density. This is quantified by Hammett substituent constants (σₚ = 0.54 for -CF₃; analogous to -CF₂H).

- Hydrogen-Bond Donor Capacity : The -CF₂H group acts as a hydrogen-bond donor (HBD) with moderate acidity (α = 0.035–0.165), weaker than -OH but stronger than -CH₃.

- Conformational Influence : Fluorine’s steric and electronic effects force the -CF₂H group into specific orientations. For example, in anisole derivatives, bulky fluorinated substituents adopt perpendicular orientations relative to the aromatic plane to minimize steric clashes and maximize hyperconjugation.

The blue-shifting hydrogen bond phenomenon is observed in -CF₂H groups, where C–F⋯O interactions shorten the C–F bond length by 0.02–0.04 Å, increasing vibrational frequencies by 30–50 cm⁻¹.

Comparative Analysis with Ortho/Meta/Para Isomers

Structural isomers of this compound differ in substituent positioning, leading to distinct electronic and steric profiles:

- Ortho Isomers : Proximal -CF₂H and -OCH₃ groups experience steric hindrance, reducing rotational freedom. The Hammett σ₀ value for -CF₂H in ortho positions is less studied but estimated at ~0.40.

- Meta Isomers : -CF₂H at meta positions exerts weaker electronic effects (σₘ = 0.45) due to reduced conjugation with the aromatic π-system.

- Para Isomers : -CF₂H and -OCH₃ at para positions exhibit resonance-assisted polarization, enhancing the electron-withdrawing effect (σₚ = 0.50).

Structure

2D Structure

Propiedades

IUPAC Name |

2-(difluoromethyl)-3-methoxy-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-6-4-5-7(2)9(13-3)8(6)10(11)12/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZVTYNHXNMBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OC)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Acylation of Dimethylbenzene

Objective: To produce 3,5-dimethylphenyl alkyl ketone via Friedel–Crafts acylation.

| Parameter | Details |

|---|---|

| Raw Materials | Dimethylbenzene (o-, m-, or p-xylene), alkyl acyl halide or acid anhydride (e.g., acetyl chloride, propionyl chloride) |

| Catalyst | Lewis acids such as aluminum chloride, boron trifluoride, or protonic acids like sulfuric acid |

| Solvent | Typically, the same as the raw material (e.g., xylene) or inert solvents like dichloromethane |

| Temperature | Initially 0–25°C, then gradually increased to 100°C |

| Reaction Time | 3–8 hours, optimized around 5 hours |

Reaction Conditions:

The acylation is performed under controlled temperature, where the temperature initially rises to 0–25°C to control the reaction rate, then increases to 100°C to facilitate the rearrangement of the δ-complex intermediate, enhancing yield.

Research Findings:

Amii and colleagues demonstrated that stepwise acylation followed by vacuum rectification yields high-purity ketone intermediates with yields exceeding 80% under mild conditions.

Step 2: Bayer-Villiger Oxidation

Objective: To convert the ketone into an ester precursor using peralcohol oxidants.

| Parameter | Details |

|---|---|

| Oxidant | Benzoyl hydroperoxide, meta-chloroperbenzoic acid, or peroxyformic acid |

| Solvent | Non-protonic solvents such as dichloromethane, toluene, or xylene |

| Temperature | 0–100°C, typically around room temperature to facilitate controlled oxidation |

| Reaction Time | 2–6 hours, depending on oxidant and temperature |

Reaction Conditions:

The oxidation proceeds smoothly under mild conditions, with temperature control critical to prevent over-oxidation or side reactions. The Bayer-Villiger reaction mechanism involves nucleophilic rearrangement, leading to the formation of the ester derivative.

Research Findings:

The use of peroxy acids in this step has been shown to produce ester intermediates with yields above 85%, especially when performed in inert solvents and with precise temperature control.

Step 3: Hydrolysis of the Ester

Objective: To hydrolyze the ester to obtain the target compound.

| Parameter | Details |

|---|---|

| Catalyst | Acid catalysts such as hydrochloric acid or alkaline catalysts like sodium hydroxide |

| Temperature | 0–100°C |

| Reaction Time | 1–4 hours |

Reaction Conditions:

Hydrolysis is performed under either acidic or basic conditions, optimized to maximize yield and purity. Post-reaction, the mixture is extracted with ethyl acetate, washed, dried, and purified via vacuum rectification.

Research Findings:

Hydrolysis under mild acidic or basic conditions yields high-purity 2-Difluoromethyl-3,6-dimethylanisole with yields typically exceeding 70%, especially when coupled with efficient extraction and purification steps.

Data Summary and Optimization

| Step | Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Acylation | Alkyl acyl halide or acid anhydride | 0–25°C initially, then 100°C, 3–8h | 80–90% | Use inert solvents, control temperature |

| Oxidation | Benzoyl hydroperoxide or peroxy acids | Room temp to 100°C, 2–6h | 85–95% | Inert atmosphere, precise temperature control |

| Hydrolysis | HCl or NaOH | 0–100°C, 1–4h | 70–85% | Efficient extraction and purification |

Notes on Industrial Scalability and Environmental Impact

The described method is suitable for large-scale production due to:

- Use of inexpensive, readily available raw materials.

- Mild reaction conditions reducing energy consumption.

- Fewer waste by-products, especially when employing catalytic processes and optimized solvent use.

Recent patents and research articles emphasize the environmental benefits of this route, highlighting reduced emissions and waste compared to traditional synthesis methods involving coal tar or complex multi-step processes.

Análisis De Reacciones Químicas

Types of Reactions

2-Difluoromethyl-3,6-dimethylanisole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the difluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature.

Substitution: Amines, thiols, solvents like ethanol or acetonitrile, elevated temperatures.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Anisole derivatives without the difluoromethyl group.

Substitution: Amino or thio-substituted anisole derivatives.

Aplicaciones Científicas De Investigación

2-Difluoromethyl-3,6-dimethylanisole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Mecanismo De Acción

The mechanism of action of 2-Difluoromethyl-3,6-dimethylanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties based on available evidence:

Key Comparisons

However, CF₂H may improve oxidative stability compared to bromine . Ketone vs. Difluoromethyl: The acetyl group in 1-(4-Methoxy-3,5-Dimethylphenyl)Ethanone introduces a strong electron-withdrawing effect, whereas CF₂H offers moderate electron withdrawal with enhanced lipophilicity .

Physicochemical Properties Lipophilicity: Fluorinated compounds (e.g., this compound and 5-(2,4-Difluorophenyl)-6-methylthiazolo-triazole) exhibit higher logP values than non-fluorinated analogs, improving membrane permeability .

Applications Pharmaceuticals: Fluorinated analogs are prioritized for drug development due to enhanced metabolic stability. Agrochemicals: Brominated anisoles (e.g., 4-Bromo-2,6-dimethylanisole) serve as intermediates in pesticide synthesis, leveraging bromine’s reactivity .

Actividad Biológica

2-Difluoromethyl-3,6-dimethylanisole (CAS Number: 1803785-29-6) is an organic compound notable for its unique chemical structure featuring both difluoromethyl and dimethyl groups attached to an anisole core. This compound has garnered attention in the fields of organic chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with difluoromethyl groups can enhance the lipophilicity and permeability of molecules, which may improve their effectiveness against various pathogens. The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. The difluoromethyl group can modulate the interaction with specific molecular targets such as enzymes and receptors involved in cancer progression. Preliminary data indicate that this compound may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The difluoromethyl group enhances binding affinity to enzyme active sites, potentially inhibiting their activity.

- Receptor Modulation : It may alter receptor signaling pathways, affecting cellular responses related to growth and survival.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of various difluoromethylated compounds, this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.

- Cancer Cell Line Studies : A recent investigation into the anticancer properties of this compound revealed that it significantly reduced the viability of breast cancer cells (MCF-7) in vitro. The IC50 value was determined to be approximately 25 µM, indicating a potent effect on cell proliferation.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus | |

| Anticancer | Reduced viability in MCF-7 cells | |

| Mechanism | Enzyme inhibition and receptor modulation |

Synthesis and Applications

The synthesis of this compound typically involves the difluoromethylation of 3,6-dimethylanisole using difluorocarbene reagents under specific conditions. This compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly in pharmaceutical development where unique structural features can lead to novel drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.